REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[I:12]N1C(=O)CCC1=O>CC(C)=O.O.S([O-])([O-])(=O)=S.[Na+].[Na+]>[Br:1][C:2]1[C:3]([Cl:11])=[C:4]2[C:10]([I:12])=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1 |f:4.5.6|
|
Name
|
|
Quantity
|
5.19 g
|
Type
|
reactant
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2)Cl
|
Name
|
|
Quantity
|
5.55 g
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium thiosulfate
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
23 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 23° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
residual water was removed
|
Type
|
DISSOLUTION
|
Details
|
by dissolving the solids in dry benzene
|
Type
|
CUSTOM
|
Details
|
followed by evaporation (2×100 mL)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C(=C2C(=NC1)NC=C2I)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 21.5 mmol | |
AMOUNT: MASS | 7.68 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |